1-Amino-2-methyl-4-phenylbutan-2-ol

Vue d'ensemble

Description

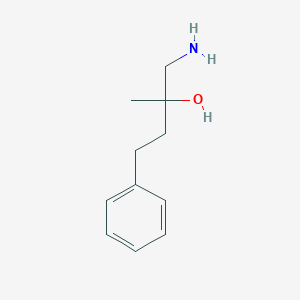

1-Amino-2-methyl-4-phenylbutan-2-ol is an organic compound with the molecular formula C₁₁H₁₇NO. It is characterized by the presence of an amino group (-NH₂), a methyl group (-CH₃), and a phenyl group (C₆H₅) attached to a butan-2-ol backbone. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-2-methyl-4-phenylbutan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of 2-methyl-4-phenylbutan-2-ol with ammonia under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogenation conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-2-methyl-4-phenylbutan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO₂).

Reduction: The compound can be reduced to form a corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro-1-amino-2-methyl-4-phenylbutan-2-ol.

Reduction: 1-Amino-2-methyl-4-phenylbutane.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Applications in Fragrance and Flavoring

1-Amino-2-methyl-4-phenylbutan-2-ol is primarily utilized in the fragrance industry due to its pleasant floral aroma, reminiscent of hyacinths and lilies. Its applications include:

Fragrance Composition:

Flavoring Agent:

- Incorporated into food products to improve or mask flavors, making it valuable in the food and beverage industry .

Household Products:

- Found in cleaning agents and textile detergents as a fragrant component to improve user experience during cleaning tasks .

Case Study: Fragrance Development

A study highlighted the use of this compound in developing a new line of eco-friendly cleaning products. The compound was integrated into formulations for household cleaners, resulting in a significant increase in consumer preference due to its pleasant scent profile.

Pharmaceutical Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably:

Synthesis of Antiviral Agents:

It has been identified as a precursor in the synthesis of Atazanavir, an antiretroviral medication used to treat HIV. The compound's ability to undergo further chemical transformations makes it valuable in drug development .

Case Study: Drug Synthesis

Research conducted on the synthesis of Atazanavir demonstrated that incorporating this compound improved yield and efficiency during the multi-step synthesis process. The resulting product exhibited enhanced antiviral activity compared to previous formulations.

Chemical Synthesis Applications

In addition to its use in fragrances and pharmaceuticals, this compound is essential in various chemical syntheses:

Intermediate for Other Compounds:

The compound acts as an intermediate for synthesizing other organic compounds, including chiral amines that are crucial for developing new drugs .

Catalysis:

It has been explored for its potential role in catalytic processes, particularly in asymmetric synthesis where chirality is critical .

Data Table: Synthesis Applications

| Application | Description |

|---|---|

| Fragrance Production | Used as a key ingredient in perfumes |

| Pharmaceutical Intermediates | Precursor for antiviral drugs like Atazanavir |

| Chemical Synthesis | Intermediate for chiral amines |

Mécanisme D'action

1-Amino-2-methyl-4-phenylbutan-2-ol is structurally similar to other compounds such as 4-amino-2-methyl-1-phenylbutan-2-ol and 2-methyl-4-phenylbutan-2-ol. its unique combination of functional groups and stereochemistry sets it apart. These differences can lead to variations in reactivity and biological activity.

Comparaison Avec Des Composés Similaires

4-Amino-2-methyl-1-phenylbutan-2-ol

2-Methyl-4-phenylbutan-2-ol

Activité Biologique

1-Amino-2-methyl-4-phenylbutan-2-ol, also known as (R)-1-amino-2-methyl-4-phenylbutan-2-ol, is an organic compound with the molecular formula C₁₁H₁₇NO and a molecular weight of approximately 179.26 g/mol. This compound features a chiral center, which contributes to its potential biological activity and applications in pharmaceuticals and the fragrance industry.

Structural Characteristics

The unique structure of this compound includes:

- Amino Group : Contributes to its reactivity and potential interactions with biological targets.

- Secondary Alcohol : May enhance its solubility and bioavailability.

These features position it as a versatile building block in organic synthesis and medicinal chemistry.

Research indicates that the biological activity of this compound is primarily linked to its structural characteristics. Compounds with similar structures often exhibit various biological activities, including:

- Binding Affinity : Preliminary studies suggest potential interactions with neurotransmitter receptors, though specific binding data is still under investigation.

Potential Applications

This compound is being explored for several applications:

- Pharmaceuticals : Its structural similarity to known bioactive molecules suggests potential therapeutic uses.

- Fragrance Industry : The compound's unique odor profile makes it a candidate for use in perfumes and other scented products .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylamino-2-phenybutan-1-ol | Contains an amino group and an additional methyl group | Potentially higher bioavailability |

| 3-Amino-N,N-dimethylbenzylamine | Contains dimethylamino group | Known for stimulant properties |

| 3-Methylamino-N,N-diphenylpropanamide | Contains amide functional group | Exhibits strong analgesic properties |

The distinct combination of an amino group and secondary alcohol functionality in 1-amino-2-methyl-4-phenybutan-2-ol may confer unique biological activities compared to its analogs.

Recent Studies

Recent research has focused on the synthesis and biological evaluation of this compound. Some key findings include:

- Synthesis Methods : Various synthetic routes have been developed, including Grignard-type reactions that yield high purity and yield of the compound .

- Biological Evaluations : In vitro studies are underway to assess the compound's interaction with specific receptors, aiming to elucidate its pharmacological profile.

- Toxicological Assessments : Initial toxicity studies suggest that while the compound has potential therapeutic benefits, it may also pose risks such as skin irritation, necessitating further safety evaluations .

Future Directions

Ongoing research aims to clarify the specific biological mechanisms at play, including:

- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Exploration of its potential as a lead compound in drug discovery programs targeting neurological disorders due to its structural similarity to known neuroactive agents.

Propriétés

IUPAC Name |

1-amino-2-methyl-4-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGPGHGYGAIFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.